2-(Phenethylamino)acetic acid
Overview
Description
2-(Phenethylamino)acetic acid is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenethylamine moiety attached to an acetic acid group. It is of significant interest in medicinal chemistry due to its structural similarity to various biologically active compounds, including neurotransmitters and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenethylamino)acetic acid typically involves the reaction of phenethylamine with chloroacetic acid. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCH}_2\text{COOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. One such method includes the use of phase-transfer catalysts to facilitate the reaction between phenethylamine and chloroacetic acid in a biphasic system. This method enhances the reaction rate and product isolation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Phenethylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2-(Phenethylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in neurotransmitter pathways and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Phenethylamino)acetic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist at these receptors, modulating their activity. The compound may also influence intracellular signaling pathways, including the phosphatidylinositol-calcium second messenger system, which regulates various cellular processes.
Comparison with Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Phenylacetic Acid: An aromatic carboxylic acid with applications in the synthesis of pharmaceuticals.
2-Phenylethylamine: A compound structurally similar to 2-(Phenethylamino)acetic acid, with notable biological activity.
Uniqueness: this compound is unique due to its combination of a phenethylamine moiety with an acetic acid group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
2-(2-phenylethylamino)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)8-11-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMIDKSDRGICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287363 | |
Record name | NSC50603 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7738-38-7 | |
Record name | NSC50603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC50603 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Phenylethyl)glycine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4GRU7CQD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.